An In-depth Technical Guide to 3-Phenyl-1,4,2-dioxazol-5-one: Properties, Structure, and Applications
An In-depth Technical Guide to 3-Phenyl-1,4,2-dioxazol-5-one: Properties, Structure, and Applications
An In-depth Technical Guide to 3-Phenyl-1,4,2-dioxazol-5-one
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-Phenyl-1,4,2-dioxazol-5-one, a versatile reagent in modern organic chemistry.
Introduction
3-Phenyl-1,4,2-dioxazol-5-one is a heterocyclic organic compound that has gained significant attention as a stable and efficient acyl nitrene precursor.[1][2] Unlike traditional reagents such as acyl azides, which are often unstable and hazardous, this dioxazolone offers enhanced safety, stability, and reactivity, making it highly valuable for C-H amidation reactions.[3][4] Its application in transition-metal-catalyzed reactions allows for the direct formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and complex organic molecules.[4][5] This guide details its fundamental properties, spectral data, and key experimental protocols for its synthesis and use.
Chemical Structure and Identification
The core structure of 3-Phenyl-1,4,2-dioxazol-5-one consists of a five-membered dioxazolone ring attached to a phenyl group.[5] Its structure has been unequivocally confirmed by single-crystal X-ray diffraction.[6][7]
Caption: 2D structure of 3-Phenyl-1,4,2-dioxazol-5-one.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 3-phenyl-1,4,2-dioxazol-5-one[8][9] |
| CAS Number | 19226-36-9[10] |
| Molecular Formula | C₈H₅NO₃[8][10] |
| Molecular Weight | 163.13 g/mol [8][10] |
| InChIKey | BYRXLGRORGLTDR-UHFFFAOYSA-N[8] |
| SMILES | C1=CC=C(C=C1)C2=NOC(=O)O2[8] |
Physicochemical and Thermal Properties
3-Phenyl-1,4,2-dioxazol-5-one is a solid compound under standard conditions. A key advantage of this reagent is its superior thermal stability compared to benzoyl azide (B81097), a conventional acyl nitrene precursor. Differential scanning calorimetry (DSC) measurements show that 3-phenyl-1,4,2-dioxazol-5-one is thermally stable, whereas benzoyl azide decomposes rapidly, highlighting the improved safety profile of the dioxazolone.[3][11]
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | |
| Melting Point | 63-65 °C | [6][12] |
| 125–127 °C | [11] | |
| Boiling Point | 214.9 ± 23.0 °C (Predicted) | [12][13] |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [12][13] |
| Storage Conditions | Sealed in dry, 2-8 °C |[14] |
Table 3: Solvent Reactivity/Solubility Profile for C-H Amidation
| Solvent | Reactivity/Yield |
|---|---|
| Ethyl acetate (B1210297) | Excellent[11] |
| 1,2-Dichloroethane (DCE) | Excellent[11] |
| 1,2-Dimethoxyethane | Good[11] |
| Tetrahydrofuran (THF) | Good[11] |
| Acetone | Good[11] |
| Methanol | Good[11] |
| t-Butanol | Good[11] |
| Acetic Acid | Good[11] |
| Toluene | Low[11] |
| Acetonitrile | Ineffective[11] |
Spectral Data
The structural identity of 3-Phenyl-1,4,2-dioxazol-5-one is well-characterized by various spectroscopic techniques.
Table 4: Spectroscopic Data
| Technique | Parameters | Observed Signals (δ in ppm, J in Hz) |
|---|---|---|
| ¹H NMR | (CDCl₃, 300MHz) | 7.87 (dt, 2H, J=1.9, 8.9), 7.66 (tt, 1H, J=1.9, 8.9), 7.53 (tt, 2H, J=1.9, 8.9)[6] |
| ¹³C NMR | (CDCl₃, 125MHz) | 163.7, 154.0, 133.9, 129.5, 126.8, 120.3[6] |
Reactivity and Applications: C-H Amidation
The primary application of 3-Phenyl-1,4,2-dioxazol-5-one is as a precursor to acyl nitrenes for use in C-H amidation reactions, typically catalyzed by Group 9 transition metals like Rhodium(III) and Iridium(III).[1][2] The reaction proceeds via a catalytic cycle involving the coordination of the dioxazolone to the metal center, followed by decarboxylation to generate a metal-nitrenoid intermediate. This intermediate then facilitates the C-N bond formation.[1][2] This method avoids the use of external oxidants and releases only carbon dioxide as a byproduct.[3]
Caption: General mechanism for metal-catalyzed C-H amidation.
Experimental Protocols
Synthesis of 3-Phenyl-1,4,2-dioxazol-5-one
A scalable and efficient synthesis involves the reaction of benzohydroxamic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI).[3][11] This procedure avoids the use of hazardous chlorinated solvents.[11]
Caption: Workflow for the synthesis of 3-Phenyl-1,4,2-dioxazol-5-one.
Detailed Protocol:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid (1.0 equiv), ethyl acetate, and 1,1′-carbonyldiimidazole (1.01 equiv) sequentially under atmospheric conditions.[3][11]
-
Stir the mixture vigorously for 1 hour at room temperature.[3][11]
-
Separate the organic layer and dry it over anhydrous MgSO₄.[3][11]
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.[11]
Rh(III)-Catalyzed C-H Amidation of 2-Phenylpyridine (B120327)
This protocol demonstrates the use of 3-Phenyl-1,4,2-dioxazol-5-one in a flagship C-H amidation reaction.[11]
Detailed Protocol:
-
To an oven-dried three-neck round-bottom flask, add 3-phenyl-1,4,2-dioxazol-5-one (1.05 equiv), [Cp*RhCl₂]₂ (0.5 mol %), and AgNTf₂ (2.0 mol %) under an inert atmosphere.[11]
-
Add ethyl acetate as the solvent and place the flask in a preheated oil bath at 40 °C.[11]
-
Slowly add a solution of 2-phenylpyridine (1.0 equiv) over several hours using a syringe pump, ensuring the internal reaction temperature does not exceed 45 °C due to the exothermic nature of the reaction.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by standard procedures, often involving filtration and recrystallization to isolate the pure amidated product.[11]
Conclusion
3-Phenyl-1,4,2-dioxazol-5-one has emerged as a superior reagent for acyl nitrene transfer reactions. Its notable thermal stability, safety, and high reactivity in metal-catalyzed C-H amidation make it an indispensable tool for chemists in academia and industry. The straightforward synthesis and the environmentally benign nature of its reactions, which release only CO₂, further underscore its importance in developing sustainable synthetic methodologies for the construction of complex nitrogen-containing molecules.
References
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- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lookchem.com [lookchem.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]
- 8. 3-Phenyl-1,4,2-dioxazol-5-one | C8H5NO3 | CID 13795840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Phenyl-1,4,2-dioxazol-5-one | 19226-36-9 [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-Phenyl-1,4,2-dioxazolidin-5-one CAS#: 19226-36-9 [m.chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. 19226-36-9|3-Phenyl-1,4,2-dioxazol-5-one|BLD Pharm [bldpharm.com]




